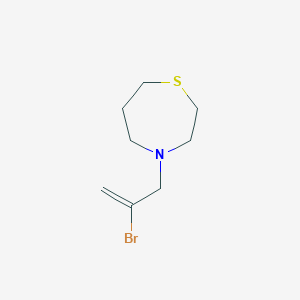
4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide, also known as EPPA, is a novel compound that has gained attention in the scientific community due to its potential applications in medical research. EPPA is a piperazine derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has been shown to inhibit the activity of the enzyme AKT, which plays a key role in the regulation of cell survival and proliferation. In addition, 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has been shown to inhibit the activity of the enzyme CDK2, which is involved in the regulation of the cell cycle.
Biochemical and Physiological Effects
4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects. Studies have shown that 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has been shown to have neuroprotective effects, and can protect neurons from oxidative stress and inflammation. 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has also been shown to have antiviral effects against HIV.
Advantages and Limitations for Lab Experiments
4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has several advantages for lab experiments. It is a highly specific compound that can be easily synthesized using a well-established method. 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide is that it has poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide. One area of research is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis method to improve the yield and purity of 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide, as well as investigating its efficacy in vivo. Another area of research is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Studies could focus on elucidating the mechanism of action of 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide in protecting neurons from oxidative stress and inflammation. Finally, further research could be conducted to investigate the antiviral properties of 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide against HIV, as well as other viruses.
Synthesis Methods
4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide is synthesized using a multistep reaction sequence that involves the condensation of 3-methyl-4-pyridinecarboxaldehyde with ethylamine, followed by the reaction of the resulting intermediate with 2-chloroethyl ethyl ether and piperazine. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to yield high purity 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide with good yields.
Scientific Research Applications
4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has been shown to have potential applications in medical research, particularly in the field of cancer research. Studies have shown that 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has anticancer properties and can inhibit the growth of cancer cells. 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has been investigated for its potential use as an antiviral agent against HIV.
properties
IUPAC Name |
4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-4-15-13-21(9-8-20(15)10-11-23-5-2)17(22)19-16-6-7-18-12-14(16)3/h6-7,12,15H,4-5,8-11,13H2,1-3H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHPQXVNNPYSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CCOCC)C(=O)NC2=C(C=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)
![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)
![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)



![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)



